molecular formula C8H4BrIS B3051041 5-Bromo-2-iodo-benzo[b]thiophene CAS No. 306762-46-9

5-Bromo-2-iodo-benzo[b]thiophene

Cat. No.: B3051041
CAS No.: 306762-46-9
M. Wt: 338.99 g/mol
InChI Key: GXOJIGFIISCLSK-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-benzo[b]thiophene is a heterocyclic compound that contains both bromine and iodine substituents on a benzo[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-benzo[b]thiophene typically involves the halogenation of benzo[b]thiophene. One common method is the sequential bromination and iodination of benzo[b]thiophene. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent. For example, bromination can be achieved using N-bromosuccinimide (NBS) in a solvent like dichloromethane, followed by iodination using iodine monochloride (ICl) or potassium iodide (KI) in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-benzo[b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[b]thiophenes with functional groups like amines, ethers, and thioethers.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and dihydrothiophenes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-benzo[b]thiophene
  • 5-Iodo-2-chloro-benzo[b]thiophene
  • 5-Bromo-2-fluoro-benzo[b]thiophene

Uniqueness

5-Bromo-2-iodo-benzo[b]thiophene is unique due to the presence of both bromine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can provide distinct electronic and steric effects, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-2-iodo-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOJIGFIISCLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592213
Record name 5-Bromo-2-iodo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306762-46-9
Record name 5-Bromo-2-iodo-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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